molecular formula C9H10N4O2 B13896567 N-Hydroxy-6-(methyloxy)-1H-indazole-5-carboximidamide

N-Hydroxy-6-(methyloxy)-1H-indazole-5-carboximidamide

Cat. No.: B13896567
M. Wt: 206.20 g/mol
InChI Key: CUXUJITYKOBFOV-UHFFFAOYSA-N
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Description

N-Hydroxy-6-(methyloxy)-1H-indazole-5-carboximidamide is a chemical compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-6-(methyloxy)-1H-indazole-5-carboximidamide typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced through hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.

    Methoxylation: The methoxy group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.

    Carboximidamide Formation: The carboximidamide group can be introduced through the reaction of the corresponding carboxylic acid derivative with ammonia or amines under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-6-(methyloxy)-1H-indazole-5-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form amines or other reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Condensation: The carboximidamide group can participate in condensation reactions to form imines or other nitrogen-containing compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, or other electrophiles in the presence of a base.

    Condensation: Ammonia, primary amines, or other nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Amines.

    Substitution: Various substituted derivatives.

    Condensation: Imines, amides.

Scientific Research Applications

N-Hydroxy-6-(methyloxy)-1H-indazole-5-carboximidamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of N-Hydroxy-6-(methyloxy)-1H-indazole-5-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting specific enzymes involved in biological processes, such as histone deacetylases (HDACs) or other epigenetic regulators.

    Receptor Binding: Binding to specific receptors on the cell surface or within the cell, modulating signaling pathways and cellular responses.

    Gene Expression Modulation: Affecting the expression of specific genes involved in various biological processes, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

N-Hydroxy-6-(methyloxy)-1H-indazole-5-carboximidamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C9H10N4O2

Molecular Weight

206.20 g/mol

IUPAC Name

N'-hydroxy-6-methoxy-1H-indazole-5-carboximidamide

InChI

InChI=1S/C9H10N4O2/c1-15-8-3-7-5(4-11-12-7)2-6(8)9(10)13-14/h2-4,14H,1H3,(H2,10,13)(H,11,12)

InChI Key

CUXUJITYKOBFOV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=NNC2=C1)C(=NO)N

Origin of Product

United States

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